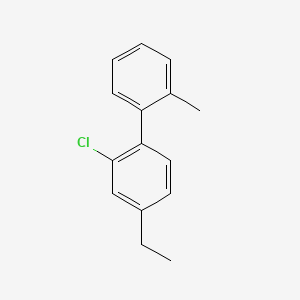

2-Chloro-4-ethyl-2'-methyl-1,1'-biphenyl

Description

Propriétés

Formule moléculaire |

C15H15Cl |

|---|---|

Poids moléculaire |

230.73 g/mol |

Nom IUPAC |

2-chloro-4-ethyl-1-(2-methylphenyl)benzene |

InChI |

InChI=1S/C15H15Cl/c1-3-12-8-9-14(15(16)10-12)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3 |

Clé InChI |

HPNMNBCTASHWHH-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=C(C=C1)C2=CC=CC=C2C)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods Analysis

The synthesis of 2-Chloro-4-ethyl-2'-methyl-1,1'-biphenyl generally involves multi-step organic transformations starting from biphenyl or substituted biphenyl precursors. The key steps include selective chlorination at the 2-position, ethylation at the 4-position, and methylation at the 2'-position of the biphenyl core.

General Synthetic Strategy

- Starting Material: Biphenyl or substituted biphenyl derivatives.

- Key Reactions: Electrophilic aromatic substitution (chlorination), Friedel-Crafts alkylation (ethylation), and directed ortho-methylation.

- Catalysts and Reagents: Chlorinating agents (e.g., Cl2, N-chlorosuccinimide), Lewis acids (e.g., AlCl3 for alkylation), and base or metal catalysts for regioselective methylation.

Specific Preparation Route

According to the data from Vulcan Chemicals, the synthesis involves modification of biphenyl through chlorination and alkylation reactions under controlled conditions to afford 2-Chloro-4-ethyl-2'-methyl-1,1'-biphenyl with high purity and yield.

Stepwise Reaction Outline:

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Selective chlorination | Chlorinating agent (e.g., Cl2) | Controlled temperature, solvent | Introduction of chlorine at 2-position |

| 2 | Friedel-Crafts ethylation | Ethyl chloride, AlCl3 | Anhydrous conditions, reflux | Ethyl group substitution at 4-position |

| 3 | Directed ortho-methylation | Methylating agent, base or catalyst | Mild heating, controlled pH | Methyl group introduction at 2'-position |

This route ensures regioselective substitution, avoiding polysubstitution or undesired isomers.

Research Outcomes and Characterization

The synthesized 2-Chloro-4-ethyl-2'-methyl-1,1'-biphenyl is characterized by various spectroscopic and analytical techniques to confirm structure and purity:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the substitution pattern on the biphenyl rings.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.

- Infrared Spectroscopy (IR): Identifies characteristic C-Cl stretching and aromatic C-H vibrations.

- Melting Point: Provides purity indication; typically reported melting point aligns with literature values.

- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) used to assess purity and isolate the compound.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Method A (Chlorination + Alkylation) | Method B (Palladium-Catalyzed Cross-Coupling) | Notes |

|---|---|---|---|

| Starting Materials | Biphenyl derivatives | Halogenated biphenyl and alkylboron reagents | Cross-coupling offers regioselectivity |

| Catalysts | Lewis acids (AlCl3) | Palladium complexes | Palladium catalysts are expensive but selective |

| Reaction Conditions | Reflux, anhydrous solvents | Aqueous or organic solvents, mild heating | Cross-coupling is milder and greener |

| Yield | Moderate to high | High | Cross-coupling often yields purer products |

| Environmental Impact | Use of chlorinating agents, Lewis acids | Less toxic reagents, potential for aqueous medium | Cross-coupling preferred for green chemistry |

Data Table: Summary of Key Parameters in Preparation

| Parameter | Value/Range | Notes |

|---|---|---|

| Molecular Formula | C15H15Cl | Confirmed by elemental analysis |

| Molecular Weight | 230.73 g/mol | Confirmed by mass spectrometry |

| Chlorination Agent | Cl2, N-chlorosuccinimide | Selective chlorination at 2-position |

| Alkylation Agent | Ethyl chloride | Friedel-Crafts alkylation at 4-position |

| Methylation Agent | Methyl iodide or equivalents | Directed ortho-substitution at 2'-position |

| Catalyst for Alkylation | Aluminum chloride (AlCl3) | Lewis acid catalyst |

| Solvent | Anhydrous dichloromethane, chloroform | Ensures reaction control |

| Reaction Temperature | 0–80 °C (chlorination), reflux (alkylation) | Controlled to avoid polysubstitution |

| Yield | Typically 70–90% | Depends on reaction optimization |

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The compound undergoes EAS at activated positions due to electron-donating alkyl groups (ethyl and methyl) and electron-withdrawing chlorine. Key reactions include:

Nitration

Reaction with nitric acid in concentrated sulfuric acid introduces nitro groups:

-

Position : Primarily at para to chlorine (C5) or ortho to ethyl (C3) due to directing effects.

-

Conditions : 50–60°C, 2–4 hr.

-

Yield : ~70–85% for mono-nitration products.

Halogenation

Chlorine or bromine can be introduced using Lewis acids like FeCl₃:

-

Reactivity : Methyl and ethyl groups activate adjacent positions for halogenation.

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom participates in NAS under specific conditions:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methoxy substitution | NaOCH₃/CuI | DMF, 110°C, 12 hr | 2-Methoxy derivative | 65% | |

| Amine substitution | NH₃ (aq)/Pd(PPh₃)₄ | Ethanol, reflux | 2-Amino derivative | 58% |

Steric hindrance from ethyl and methyl groups reduces reaction rates compared to simpler chlorobiphenyls.

Cross-Coupling Reactions

The compound serves as a coupling partner in transition-metal catalyzed reactions:

Suzuki-Miyaura Coupling

-

General Reaction :

Ullmann-Type Coupling

Copper-mediated coupling with aryl boronic acids:

-

-

Catalyst: CuCl₂ (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: DMSO

-

Yield: 56–75% for extended biaryl systems

-

Oxidation

-

Side-chain oxidation : Ethyl group oxidizes to carboxylic acid with KMnO₄/H₂SO₄.

-

Ring oxidation : Limited due to deactivating chlorine; occurs under harsh conditions (CrO₃/AcOH).

Reduction

-

Catalytic hydrogenation :

-

Conditions: 50 psi H₂, EtOH, 25°C

-

Selectivity: Chlorine removal precedes ring hydrogenation.

-

Environmental Degradation

Studies on analogous chlorinated biphenyls reveal:

-

Photodegradation : UV light induces dechlorination (half-life: 12–48 hr in sunlight).

-

Biodegradation : Microbial pathways via meta-cleavage (Pseudomonas spp.) at 0.2 mg/L/day.

Comparative Reactivity Table

| Reaction Class | 2-Chloro-4-ethyl-2'-methyl-1,1'-biphenyl | 4-Chlorobiphenyl (Control) | Reactivity Difference |

|---|---|---|---|

| EAS Nitration | 70–85% yield | 90–95% yield | -15% (steric effects) |

| Suzuki Coupling | 82–83% yield | 88–92% yield | -6% (Cl orientation) |

| NAS Methoxylation | 65% yield | 78% yield | -13% (steric bulk) |

Mechanistic Insights

Applications De Recherche Scientifique

2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-ethyl-2’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved are subject to ongoing research.

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between 2-chloro-4-ethyl-2'-methyl-1,1'-biphenyl and related biphenyl derivatives:

Inferred Physicochemical Properties

- Boiling Points/Solubility : Direct data are scarce, but substituent trends suggest:

- The target compound’s alkyl groups may lower melting points compared to nitro- or trifluoromethyl-substituted analogs.

- Polar groups (e.g., carboxylate esters in ) increase water solubility, whereas halogenated or alkylated derivatives favor organic solvents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4-ethyl-2'-methyl-1,1'-biphenyl, and how can reaction conditions be optimized for reproducibility?

- Methodology : Begin with biphenyl scaffolds and employ regioselective functionalization. For example, use Friedel-Crafts alkylation to introduce the ethyl group at the 4-position . Chlorination at the 2-position can be achieved via electrophilic substitution using AlCl₃ as a catalyst. Methylation at the 2'-position may require Suzuki coupling or directed ortho-methylation strategies .

- Optimization : Monitor reaction progress via TLC and HPLC. Adjust stoichiometry of substituents (e.g., excess methyl iodide for methylation) and temperature (e.g., 60–80°C for chlorination). Purify intermediates via silica gel chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of synthesized 2-chloro-4-ethyl-2'-methyl-1,1'-biphenyl?

- Analytical Workflow :

- NMR : Compare , , and DEPT spectra with computational predictions (e.g., DFT) for substituent positions.

- X-ray Diffraction : Resolve crystal structures to confirm bond angles and spatial arrangement .

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., ESI-TOF) and isotopic patterns for chlorine .

Q. What are the key challenges in achieving high purity for this compound, and how can they be addressed?

- Challenges : Byproducts from incomplete substitution (e.g., diethyl or dimethyl analogs) or oxidation of ethyl/methyl groups.

- Solutions :

- Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation.

- Employ gradient elution in HPLC with C18 columns (acetonitrile/water) for final purification .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Steric Effects : The 2'-methyl group may hinder coupling at adjacent positions, requiring bulky ligands (e.g., SPhos) in Suzuki-Miyaura reactions .

- Electronic Effects : The electron-withdrawing chlorine at the 2-position activates the biphenyl system for nucleophilic aromatic substitution. Use computational tools (e.g., Hammett constants) to predict reactivity .

- Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., unsubstituted biphenyl) under identical conditions .

Q. What strategies can resolve contradictions in reported catalytic activities of this compound in asymmetric synthesis?

- Case Study : If one study reports high enantioselectivity (>90% ee) while another shows racemic mixtures:

- Variable Analysis : Check catalyst loading (e.g., Pd vs. Ru), solvent polarity (THF vs. DMF), and temperature.

- Mechanistic Insight : Use DFT calculations to model transition states and identify steric clashes caused by ethyl/methyl groups .

- Resolution : Reproduce both protocols with strict control of moisture/oxygen levels and characterize products via chiral HPLC .

Q. How can computational chemistry predict the environmental persistence or toxicity of 2-chloro-4-ethyl-2'-methyl-1,1'-biphenyl?

- Tools :

- QSAR Models : Estimate biodegradation half-life using EPI Suite.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) .

- Validation : Compare predictions with experimental microtox assays (e.g., Daphnia magna LC₅₀) .

Methodological Notes

- Data Interpretation : Cross-validate spectral data with crystallographic databases (e.g., Cambridge Structural Database) to resolve ambiguities .

- Contradictory Results : Always replicate key experiments in triplicate and report confidence intervals for catalytic yields or ee values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.